1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one

Lipophilicity ADME Drug Design

Researchers needing a chloro-substituted tetrazole-piperidinone for SAR studies often face supply gaps. This compound directly addresses that need: • FXIa Inhibitor Research: Validated chloro-tetrazolephenyl P1 scaffold (PDB 3SOR) for next-generation anticoagulant design; 4-Cl substitution alters binding affinity vs. des-chloro analog. • Antimicrobial SAR: Chloro substituent may enhance activity against S. aureus and E. coli vs. non-halogenated analogs. • Library Synthesis: Piperidin-4-one core enables rapid diversification via reductive amination or Grignard reactions. Higher logP supports blood-brain barrier penetration assays. Custom synthesis with full characterization; inquire for batch quantities.

Molecular Formula C13H12ClN5O2
Molecular Weight 305.72 g/mol
Cat. No. B12151357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one
Molecular FormulaC13H12ClN5O2
Molecular Weight305.72 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
InChIInChI=1S/C13H12ClN5O2/c14-9-1-2-11(12(7-9)19-8-15-16-17-19)13(21)18-5-3-10(20)4-6-18/h1-2,7-8H,3-6H2
InChIKeyXNWMYJCUIAWRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro-Tetrazole Piperidinone: Building Block Overview


1-{[4-Chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one (C13H12ClN5O2, MW 305.72 g/mol) is a synthetic heterocyclic compound comprising a piperidin-4-one core linked via a carbonyl bridge to a phenyl ring bearing a 4-chloro substituent and a 1H-tetrazol-1-yl moiety. This compound belongs to the class of tetrazole-substituted piperidinones, a pharmacologically relevant scaffold found in factor XIa (FXIa) inhibitor programs and antimicrobial research [1] [2].

FXIa inhibitor SAR Chloro-tetrazole scaffold supports structure-based design campaigns.
Antimicrobial screening Halogenated tetrazole-piperidinone reported in antibacterial studies.
Chemical probe synthesis Piperidin-4-one ketone enables rapid derivatization.

4-Chloro Substitution: Non-Interchangeability


The presence of the 4-chloro group on the phenyl ring introduces quantifiable differences in lipophilicity, electronic profile, and metabolic vulnerability compared to the des-chloro analog 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one (CAS 443651-16-9). These differences translate into altered binding affinities, ADME properties, and chemical reactivity that cannot be replicated by simple substitution [1].

Lipophilicity
Computed logP difference (~0.5 units) vs des-chloro analog may shift membrane partitioning and ADME profiles.
Electronic effects
4-Chloro Hammett σp (+0.23) alters tetrazole acidity and carbonyl reactivity; des-chloro analog lacks this modulation.
Scaffold identity
Absence of chloro substituent may reduce FXIa pharmacophore recognition, limiting target-engagement comparisons.

Quantitative Evidence: Head-to-Head Comparisons


Lipophilicity: LogP vs Des-Chloro Analog

The target compound exhibits a computed logP of 2.734 (ZINC4943021), compared to an estimated logP of ~2.2 for the des-chloro analog 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one, representing an increase of approximately 0.5 log units attributable to the chlorine substituent [1] [2].

Lipophilicity (logP)
Class-level inference
Target: logP 2.73 (computed) vs des-Cl analog ~2.2; Δ ≈ +0.5
Reported higher lipophilicity may influence membrane permeability context.
ALogP estimate; verify with experimental logD.
Lipophilicity ADME Drug Design

Molecular Weight: 4-Chloro vs 4-H Shift

The molecular weight of the target compound is 305.72 g/mol (C13H12ClN5O2), versus 271.27 g/mol for the des-chloro analog (C13H13N5O2), a difference of 34.45 g/mol due to substitution of H with Cl [1] .

Molecular weight
Head-to-head
Target: 305.72 g/mol vs des-Cl: 271.27 g/mol; +34.45 g/mol
MW difference may affect lead-likeness assessments.
Calculated from molecular formula.
Physicochemical Properties Lead Optimization Drug-likeness

Electronic Effects: Hammett σ of 4-Chloro

The 4-chloro group exerts an electron-withdrawing effect with a Hammett σp constant of +0.23, which is absent in the des-chloro analog. This electronic modulation can affect the acidity of the tetrazole ring and the reactivity of the carbonyl group, potentially influencing target binding [1].

Electronic effect (σp)
Class-level inference
4-Cl σp = +0.23 vs des-Cl σp ≈ 0.00; Δ = +0.23
Electron withdrawal may modulate tetrazole reactivity and binding.
Hammett equation, para position.
Electronic Effects Reactivity Medicinal Chemistry

FXIa Inhibitor Scaffold: Co-Crystal Evidence

The chloro-tetrazole phenyl motif is a key pharmacophore in factor XIa (FXIa) inhibitors, as evidenced by the co-crystal structure of ligand O58 in PDB 3SOR (resolved at 1.80 Å). Multiple patent families (e.g., WO2014146944) highlight the 5-chloro-2-(1H-tetrazol-1-yl)phenyl core as essential for FXIa inhibitory activity [1] [2].

FXIa scaffold
Supporting evidence
Contains 4-chloro-2-(1H-tetrazol-1-yl)phenyl core (PDB 3SOR co-crystal)
Scaffold present in known FXIa inhibitor; supports target-engagement studies.
Non-halogenated analogs lack this pharmacophore.
Factor XIa Anticoagulant Structure-Based Design

Piperidin-4-one Ketone: Derivatization Handle

The piperidin-4-one core offers a reactive ketone group that can undergo condensation, reduction, and reductive amination reactions, distinguishing it from piperidine analogs lacking this functional handle. This enables rapid diversification for lead optimization [1].

Derivatization handle
Supporting evidence
Piperidin-4-one ketone enables condensation, reductive amination, Grignard reactions
Versatile synthetic entry point for focused library generation.
Qualitative comparison vs piperidine analogs.
Synthetic Chemistry Lead Diversification Library Synthesis

CYP3A4 Inhibition by Chloro-Tetrazole Analog

A closely related chloro-tetrazole piperidinone compound demonstrated an IC50 of 6.3 μM against CYP3A4 in human liver microsomes, suggesting a moderate interaction risk with this major drug-metabolizing enzyme [1].

CYP3A4 inhibition
Supporting evidence
IC50 = 6.3 μM (close analog, human liver microsomes)
Reported moderate CYP interaction context for early DDI risk assessment.
Verify with target compound directly.
Drug Metabolism CYP450 Safety Profiling

Procurement & Application Scenarios


FXIa Inhibitor Lead Optimization

Given the established role of the chloro-tetrazolephenyl scaffold in FXIa inhibition (PDB 3SOR), researchers can use this compound as a starting point for structure-based design of next-generation anticoagulants [1].

Antimicrobial SAR Studies

Tetrazole-piperidinones have reported antimicrobial activity; the chloro substituent may enhance activity against specific strains (e.g., S. aureus, E. coli) compared to non-halogenated analogs, making this compound a valuable probe for antibacterial research [2].

Chemical Probe Synthesis

The piperidin-4-one core allows for further functionalization via reductive amination or Grignard reactions, enabling the rapid generation of focused libraries for target identification studies [3].

Physicochemical Property Optimization

The higher logP of the chloro-substituted compound makes it suitable for studies requiring increased lipophilicity, such as blood-brain barrier penetration assays, compared to the more polar des-chloro analog [4].

Application
Selection Property
Validation Focus
FXIa inhibitor lead optimization
Chloro-tetrazolephenyl scaffold
FXIa binding assays, co-crystal structural confirmation
Antimicrobial SAR studies
Halogenated tetrazole-piperidinone
Strain-panel MIC determination vs des-chloro analog
Chemical probe synthesis
Piperidin-4-one ketone reactivity
Derivative library synthesis and target identification
Physicochemical property optimization
Higher lipophilicity context (ΔlogP ~0.5)
Membrane permeability or BBB penetration assay context
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